5-trans Fluprostenol

Pharmaceutical quality control Impurity profiling Analytical method validation

5-trans Fluprostenol (CAS 57968-83-9) is the (5E)-geometric isomer of the potent FP prostaglandin receptor agonist fluprostenol. As a synthetic analog of prostaglandin F2α (PGF2α) featuring a 16-m-trifluoromethylphenoxy moiety, this compound serves as a documented impurity in bulk preparations of both fluprostenol (free acid) and its isopropyl ester prodrug travoprost, typically present at 1-3%.

Molecular Formula C23H29F3O6
Molecular Weight 458.5 g/mol
Cat. No. B593239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trans Fluprostenol
Synonyms5,6-trans Fluprostenol
Molecular FormulaC23H29F3O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
InChIKeyWWSWYXNVCBLWNZ-BDFMIYKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-trans Fluprostenol: A Critical Process Impurity and Reference Standard for Prostaglandin F2α Analog Quality Control


5-trans Fluprostenol (CAS 57968-83-9) is the (5E)-geometric isomer of the potent FP prostaglandin receptor agonist fluprostenol [1]. As a synthetic analog of prostaglandin F2α (PGF2α) featuring a 16-m-trifluoromethylphenoxy moiety, this compound serves as a documented impurity in bulk preparations of both fluprostenol (free acid) and its isopropyl ester prodrug travoprost, typically present at 1-3% [2]. The molecule is structurally characterized by a trans double bond configuration at the C5-C6 position, in contrast to the cis configuration in the active parent compound .

Why 5-trans Fluprostenol Cannot Be Substituted with Other Prostaglandin Impurity Standards


Substitution of 5-trans Fluprostenol with other prostaglandin analogs or impurities is scientifically invalid due to its unique stereochemical identity and specific occurrence profile. As a (5E)-trans geometric isomer of fluprostenol, it is generated via a distinct photochemical or thermal isomerization pathway during synthesis and storage, and its presence in bulk drug substance is predictable at 1-3% . This is unlike other FP receptor agonist impurities (e.g., 15-epi isomers or 5,6-trans isomers of latanoprost), which have different formation mechanisms, retention times, and biological profiles. Crucially, the pharmacology of 5-trans Fluprostenol remains largely uncharacterized, meaning its presence cannot be assumed to be inert; its impact on drug potency, safety, or analytical accuracy cannot be extrapolated from data on the parent compound or other impurities [1]. Therefore, its specific identification and quantification require a dedicated reference standard.

5-trans Fluprostenol Quantitative Differentiation: Impurity Profiling, Stereochemical Impact, and Analytical Benchmarking


Impurity Occurrence: Quantified Presence in Fluprostenol and Travoprost Bulk Preparations

5-trans Fluprostenol is a documented impurity found in bulk preparations of fluprostenol and its isopropyl ester prodrug, travoprost. Quantitative data indicate this impurity occurs at levels of 1-3% in routine manufacturing batches [1]. This impurity persists in the finished travoprost drug product in similar amounts .

Pharmaceutical quality control Impurity profiling Analytical method validation

Stereochemical Impact on Biological Activity: A Class-Level Inference from Cloprostenol Isomers

While direct functional activity data for 5-trans Fluprostenol at the FP receptor are not available, a strong class-level inference can be drawn from the structurally analogous cloprostenol series. The (+)-5-trans isomer of cloprostenol (also a PGF2α analog) is reported to be 20-fold less active than the 5-cis form in terminating pregnancy in the hamster [1]. This substantial loss of activity upon trans isomerization of the 5,6-double bond suggests that 5-trans Fluprostenol likely exhibits significantly reduced FP receptor agonism compared to the parent 5-cis fluprostenol (EC50 = 6.1 ± 1.5 nM) [2].

Structure-activity relationship Stereoselective pharmacology Impurity safety assessment

Analytical Differentiation: Distinct Chromatographic Retention Time as a Critical Quality Attribute

5-trans Fluprostenol possesses a distinct reversed-phase HPLC retention time compared to the parent fluprostenol (5-cis isomer) due to the altered molecular geometry of the trans double bond. This difference is critical for achieving baseline resolution in impurity profiling methods . While specific relative retention times (RRT) are method-dependent, the geometric isomerism reliably produces a separate, identifiable peak. This contrasts with other impurities that may co-elute or require more complex chromatographic conditions for separation.

HPLC method development Impurity resolution Quality control

Parent Compound Potency Benchmark: Fluprostenol EC50 Relative to Clinical Comparators

While this evidence directly addresses the parent compound fluprostenol (5-cis isomer), it provides essential context for understanding the significance of the 5-trans impurity. In a head-to-head comparison at the cloned human ciliary body FP receptor using phosphoinositide (PI) turnover assays, fluprostenol exhibited an EC50 of 6.1 ± 1.5 nM [1]. This places it among the most potent agonists tested, comparable to travoprost acid (EC50 = 3.2 ± 0.6 nM) and bimatoprost free acid (EC50 = 5.8 ± 2.6 nM), and substantially more potent than latanoprost free acid (EC50 = 54.6 ± 12.4 nM, 17-fold weaker, p<0.001) [1].

FP receptor pharmacology Potency comparison Ocular hypotensive agents

5-trans Fluprostenol: Optimal Use Cases in Pharmaceutical Quality Control and Analytical Research


Analytical Method Development and Validation for Travoprost API and Drug Product

5-trans Fluprostenol serves as a critical reference standard for developing and validating HPLC or UPLC methods intended for the quantification of related substances in travoprost (fluprostenol isopropyl ester) active pharmaceutical ingredient and ophthalmic formulations. As a known impurity present at 1-3% [1], it is essential for establishing system suitability parameters (e.g., resolution between 5-cis and 5-trans isomers), determining relative response factors (RRF), and accurately quantifying this specific impurity in stability and release testing per ICH Q3A/Q3B guidelines.

Stability-Indicating Method Forced Degradation Studies

The 5-trans isomer can be generated via photochemical or thermal stress. 5-trans Fluprostenol reference standard is therefore indispensable for identifying and quantifying this degradant in forced degradation studies of travoprost and fluprostenol. Its use confirms the stability-indicating nature of the analytical method and helps establish appropriate storage conditions to minimize isomerization.

Synthetic Process Optimization and Control

In the chemical synthesis of fluprostenol and its prodrug, formation of the 5-trans isomer is an undesired side reaction. 5-trans Fluprostenol is used as an analytical marker to monitor and optimize synthetic steps (e.g., Wittig or Horner-Wadsworth-Emmons olefination) to minimize trans-isomer formation, thereby improving process yield and final product purity.

Investigative Pharmacology and Toxicology of Prostaglandin Impurities

Given that the pharmacological profile of 5-trans Fluprostenol is not fully characterized , its availability as a pure reference standard enables focused research into its potential biological activity, receptor binding, and safety profile. This is crucial for comprehensive impurity qualification as part of regulatory submissions for new drug applications.

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